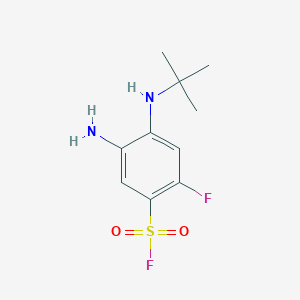

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride is a complex organic compound characterized by the presence of an amino group, a tert-butylamino group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Reduction: Conversion of the nitro group to an amino group.

Substitution: Introduction of the tert-butylamino group.

Fluorination: Addition of the fluorine atom.

Sulfonylation: Introduction of the sulfonyl fluoride group.

Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, hydrogen gas and a catalyst for reduction, tert-butylamine for substitution, a fluorinating agent for fluorination, and sulfonyl chloride for sulfonylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups or other oxidized forms.

Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to a sulfonic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic conditions with water.

Major Products

Oxidation: Nitro derivatives or other oxidized forms.

Reduction: Sulfonamide derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Sulfonic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride is primarily explored for its potential as a pharmacological agent. Its sulfonamide structure offers a basis for the development of inhibitors targeting specific enzymes or receptors.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit serine proteases, which are crucial in various biological processes and disease mechanisms. For instance, the incorporation of the sulfonyl fluoride moiety can lead to irreversible inhibition of target enzymes, making it a valuable tool in drug discovery .

Biochemical Studies

In biochemical research, this compound is utilized to probe biological pathways and mechanisms. Its ability to modify proteins through covalent bonding allows researchers to study protein function and interaction dynamics.

- Protein Labeling : The reactive nature of the sulfonyl fluoride group enables selective labeling of amino acids in proteins, facilitating studies on protein structure and function .

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of functionalized materials.

- Polymer Synthesis : The compound can be used as a monomer or modifier in polymer chemistry, contributing to the synthesis of polymers with specific functionalities. This is particularly relevant in creating materials with enhanced thermal stability and chemical resistance .

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the use of this compound as an irreversible inhibitor of a specific serine protease involved in cancer metastasis. The results demonstrated significant inhibition at nanomolar concentrations, highlighting its potential as a therapeutic agent .

Case Study 2: Protein Interaction Analysis

In another investigation detailed in Biochemistry, researchers employed this compound to covalently modify a key enzyme involved in metabolic pathways. The modifications allowed for detailed analysis of enzyme kinetics and substrate specificity, providing insights into metabolic regulation .

Wirkmechanismus

The mechanism of action of 5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The tert-butylamino and fluorine groups can influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Amino-3-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride

- 5-Amino-4-(methylamino)-2-fluorobenzene-1-sulfonyl fluoride

- 5-Amino-4-(tert-butylamino)-2-chlorobenzene-1-sulfonyl fluoride

Uniqueness

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the tert-butylamino group can enhance the compound’s stability and lipophilicity, while the fluorine atom can influence its electronic properties and binding interactions.

Biologische Aktivität

5-Amino-4-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride (CAS Number: 1955524-49-8) is a sulfonyl fluoride compound with potential applications in medicinal chemistry and biochemistry. Its structure includes an amino group, a tert-butylamino group, a fluorine atom, and a sulfonyl fluoride group attached to a benzene ring. This unique combination of functional groups contributes to its biological activity, particularly as a biochemical probe and enzyme inhibitor.

The biological activity of this compound primarily involves its ability to covalently modify proteins through its sulfonyl fluoride group. This group acts as an electrophile, reacting with nucleophilic sites on enzymes or receptors, leading to inhibition or alteration of their activity. The tert-butylamino and fluorine substituents enhance the compound's stability and binding affinity, making it a promising candidate for drug development.

Enzyme Inhibition

Research indicates that compounds like this compound can act as potent inhibitors of specific enzymes involved in disease pathways. For instance, studies have shown that sulfonyl fluorides can stabilize transthyretin (TTR), preventing amyloid fibril formation associated with conditions such as familial amyloid polyneuropathy (FAP) .

Case Studies

- Transthyretin Stabilization : A study demonstrated that aryl sulfonyl fluorides, including derivatives similar to this compound, bind to TTR and react rapidly to form covalent conjugates. This interaction stabilizes the protein's tetrameric structure, significantly reducing the risk of amyloid formation .

- Fluorescence Imaging : Some derivatives have been developed that exhibit fluorescence upon conjugation with TTR, suggesting potential applications in molecular imaging techniques for neurodegenerative diseases .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-3-(tert-butylamino)-2-fluorobenzene-1-sulfonyl fluoride | Similar sulfonamide structure | Potential enzyme inhibitor |

| 5-Amino-4-(methylamino)-2-fluorobenzene-1-sulfonyl fluoride | Methyl group instead of tert-butyl | Varying binding affinities |

| 5-Amino-4-(tert-butylamino)-2-chlorobenzene-1-sulfonyl fluoride | Chlorine substituent affects electronic properties | Different reactivity profile |

Research Findings

Recent studies have focused on expanding the utility of sulfonyl fluorides in chemical biology. The design strategies aim to enhance the specificity and efficacy of these compounds as biochemical probes . The following table summarizes key findings from recent research:

Eigenschaften

IUPAC Name |

5-amino-4-(tert-butylamino)-2-fluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-8-4-6(11)9(5-7(8)13)17(12,15)16/h4-5,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJAOURQEJBDISE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=CC(=C(C=C1N)S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.